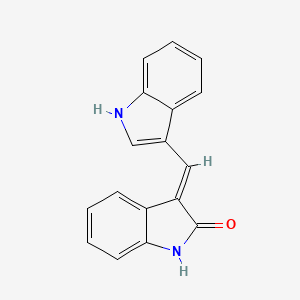
(3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of indole-3-carbaldehyde with isatin under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions might convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can occur on the indole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, compounds like this compound might be explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
Industrially, this compound could be used in the development of new materials, such as dyes or polymers, due to its stable indole core.
Mechanism of Action
The mechanism of action for (3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one would depend on its specific biological activity. Generally, indole derivatives interact with various molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Isatin: Used in the synthesis of various bioactive compounds.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
What sets (3E)-3-(1H-indol-3-ylmethylene)-1,3-dihydro-2H-indol-2-one apart is its specific structure, which combines features of both indole and isatin derivatives. This unique combination could result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H12N2O |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(3E)-3-(1H-indol-3-ylmethylidene)-1H-indol-2-one |
InChI |
InChI=1S/C17H12N2O/c20-17-14(13-6-2-4-8-16(13)19-17)9-11-10-18-15-7-3-1-5-12(11)15/h1-10,18H,(H,19,20)/b14-9+ |
InChI Key |
XCGXAWJRNVHWAI-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/3\C4=CC=CC=C4NC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B15028071.png)
![(5Z)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B15028077.png)
![11-benzyl-5-[(E)-2-(furan-2-yl)ethenyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B15028085.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B15028089.png)
![N-(2-chlorophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15028096.png)
![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(propan-2-yl)propanamide](/img/structure/B15028101.png)
![(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B15028104.png)
![methyl (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B15028108.png)
![ethyl (3-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B15028120.png)
![11-(6-nitro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15028126.png)
![(3Z)-3-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15028133.png)
![2-{(5Z)-5-[4-(dimethylamino)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B15028136.png)
![4-methyl-N-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]benzenesulfonamide](/img/structure/B15028143.png)
![2-amino-7-hydroxy-4-[4-(methylsulfanyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B15028158.png)
